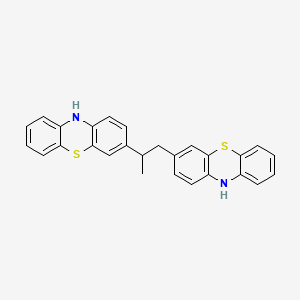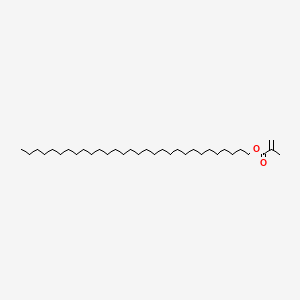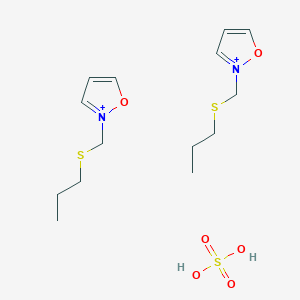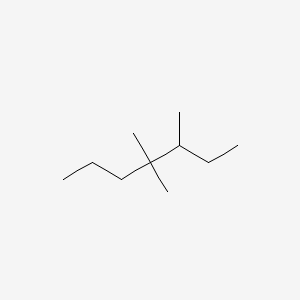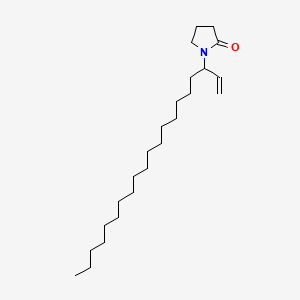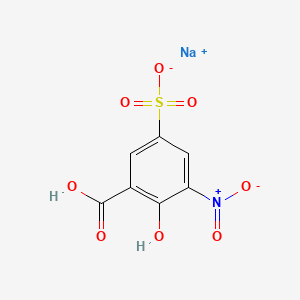![molecular formula C18H38O4 B12657957 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol CAS No. 84788-06-7](/img/structure/B12657957.png)
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is a chemical compound with the molecular formula C18H38O4. It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol typically involves the reaction of dodecanol with epichlorohydrin, followed by a subsequent reaction with propylene glycol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dodecanoic acid derivatives, while reduction with sodium borohydride can produce dodecanol derivatives .
Applications De Recherche Scientifique
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps to stabilize mixtures of oil and water .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium laureth sulfate: Another surfactant commonly used in personal care products.
Sodium lauryl sulfate: A related compound with similar surfactant properties but different molecular structure.
Ammonium lauryl sulfate: Used as an alternative to sodium lauryl sulfate in various formulations.
Uniqueness
3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in both scientific research and industrial applications .
Propriétés
Numéro CAS |
84788-06-7 |
|---|---|
Formule moléculaire |
C18H38O4 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-dodecoxy-3-(3-hydroxypropoxy)propan-2-ol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18(20)17-22-15-12-13-19/h18-20H,2-17H2,1H3 |
Clé InChI |
BDPHCHLBRFZWBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(COCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)

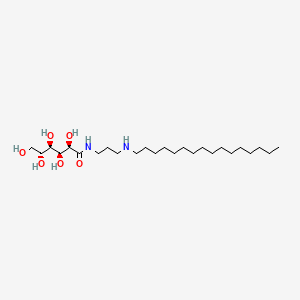
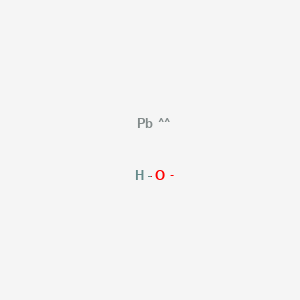
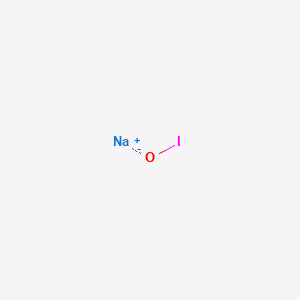
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)

